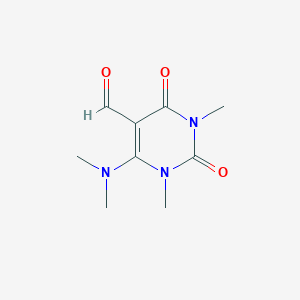

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

描述

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound possesses the Chemical Abstracts Service registry number 35824-92-1, which serves as its unique molecular identifier within global chemical databases. According to systematic naming protocols, the compound can be designated as 4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde, reflecting the positional arrangement of functional groups on the pyrimidine ring system.

The molecular formula C9H13N3O3 indicates the presence of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 211.22 grams per mole. The compound's structural complexity is further characterized by its International Chemical Identifier Key (InChIKey): UUVPGWSRRJTGRK-UHFFFAOYSA-N, which provides a standardized method for database searches and chemical identification. The Simplified Molecular Input Line Entry System notation CN(C)C1=C(C=O)C(=O)N(C)C(=O)N1C encodes the complete molecular structure in a linear format suitable for computational analysis.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 35824-92-1 |

| Molecular Formula | C9H13N3O3 |

| Molecular Weight | 211.22 g/mol |

| International Chemical Identifier Key | UUVPGWSRRJTGRK-UHFFFAOYSA-N |

| Melting Point | 139°C |

Physical characterization reveals that the compound exhibits a melting point of 139°C, indicating moderate thermal stability characteristic of substituted pyrimidine derivatives. This thermal property suggests potential applications in synthetic procedures requiring elevated temperatures while maintaining structural integrity. The presence of multiple polar functional groups, including the carbaldehyde moiety and the dioxo functionalities, contributes to the compound's solubility characteristics and intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from the rich historical tapestry of heterocyclic chemistry research that began in the early nineteenth century. The foundational work in heterocyclic chemistry commenced when Brugnatelli isolated alloxan from uric acid in 1818, marking the first systematic investigation of nitrogen-containing heterocyclic compounds. This pioneering discovery established the groundwork for understanding pyrimidine-based structures and their derivatives, ultimately leading to the sophisticated compounds studied in contemporary research.

The systematic exploration of pyrimidine chemistry gained momentum in 1884 when Pinner initiated comprehensive studies of pyrimidine derivatives through condensation reactions involving ethyl acetoacetate and amidines. Pinner's introduction of the term "pyrimidin" in 1885 provided the nomenclatural foundation for an entire class of heterocyclic compounds that would prove essential in pharmaceutical and materials science applications. The subsequent preparation of the parent pyrimidine compound by Gabriel and Colman in 1900 through the reduction of 2,4,6-trichloropyrimidine demonstrated the synthetic accessibility of these important heterocyclic frameworks.

Throughout the twentieth century, heterocyclic chemistry expanded dramatically, with researchers recognizing that approximately two-thirds of the twenty million chemical compounds identified by the end of the second millennium were fully or partially aromatic, and approximately half contained heterocyclic structures. This statistical reality underscores the fundamental importance of compounds like this compound in the broader context of chemical science. The compound represents the culmination of nearly two centuries of methodological development in heterocyclic synthesis, incorporating advanced substitution patterns and functional group combinations that were not accessible to early researchers.

The historical progression from simple uric acid derivatives to complex multi-substituted pyrimidines demonstrates the evolutionary nature of synthetic organic chemistry. Modern compounds such as this compound exemplify the sophisticated molecular architectures achievable through contemporary synthetic methodologies. These advances build upon the foundational discoveries of nineteenth-century chemists while incorporating modern understanding of structure-activity relationships and mechanistic organic chemistry.

Position Within Pyrimidine Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of pyrimidine derivatives, representing a highly substituted member of the tetrahydropyrimidine subfamily. Pyrimidines constitute one of the three fundamental diazine ring systems, characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. Within this broad classification, the compound belongs to the dioxopyrimidine subcategory, distinguished by the presence of two carbonyl functionalities that significantly influence both chemical reactivity and biological activity.

The structural classification of this compound reveals multiple layers of complexity that distinguish it from simpler pyrimidine derivatives. The tetrahydropyrimidine core indicates partial saturation of the aromatic ring system, which fundamentally alters the electronic properties compared to fully aromatic pyrimidines. The 2,4-dioxo substitution pattern establishes the compound as a uracil derivative, connecting it to the important class of nucleobase analogs that play crucial roles in biological systems. This relationship to naturally occurring nucleobases positions the compound within the broader context of nucleic acid chemistry and potential therapeutic applications.

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Ring System | Diazine | Six-membered ring with two nitrogen atoms |

| Specific Diazine Type | Pyrimidine | Nitrogen atoms at positions 1 and 3 |

| Saturation Status | Tetrahydropyrimidine | Partially saturated ring system |

| Functional Group Pattern | Dioxopyrimidine | Two carbonyl substituents |

| Nucleobase Relationship | Uracil Derivative | 2,4-dioxo substitution pattern |

The dimethylamino substitution at the 6-position introduces significant electron-donating character to the molecular framework, substantially modifying the electronic distribution throughout the conjugated system. This substitution pattern differentiates the compound from naturally occurring pyrimidines and positions it within the synthetic analog category designed for specific research applications. The presence of the carbaldehyde functionality at the 5-position further distinguishes this compound within pyrimidine classifications, providing a reactive electrophilic center that enables diverse chemical transformations and potential biological interactions.

The dual N-methylation at positions 1 and 3 represents another important classification criterion, as these modifications eliminate the tautomeric equilibria commonly observed in unsubstituted pyrimidine systems. This methylation pattern fixes the compound in a specific electronic state, which has profound implications for both chemical stability and biological activity. The combination of electron-donating dimethylamino groups with electron-withdrawing carbonyl and aldehyde functionalities creates a push-pull electronic system that places this compound in a specialized category of pyrimidine derivatives with unique reactivity profiles.

属性

IUPAC Name |

4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-10(2)7-6(5-13)8(14)12(4)9(15)11(7)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVPGWSRRJTGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651467 | |

| Record name | 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35824-92-1 | |

| Record name | 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS Number: 35824-92-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound based on diverse research findings.

- Molecular Formula : C9H13N3O3

- Molecular Weight : 211.22 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. It exhibits potential as an inhibitor of certain metabolic pathways which may be beneficial in treating various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 6-(dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives demonstrate significant antimicrobial properties. For instance:

- Study Findings : A study highlighted that derivatives of pyrimidine compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research:

- In Vitro Studies : In vitro assays revealed that the compound can induce apoptosis in cancer cell lines by activating caspase pathways .

- Mechanistic Insights : The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Emerging studies suggest neuroprotective properties:

- Neurotoxicity Studies : Experiments on neuronal cell lines indicate that the compound may protect against oxidative stress-induced damage .

- Potential Applications : This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines found that treatment with 6-(dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine resulted in a significant reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis detection.

Case Study 2: Neuroprotection

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound significantly reduced markers of cellular damage. This was assessed through assays measuring reactive oxygen species (ROS) levels and mitochondrial membrane potential.

科学研究应用

Basic Information

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : 211.22 g/mol

- IUPAC Name : 6-(dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Structural Features

The compound features a tetrahydropyrimidine ring with two carbonyl groups and a dimethylamino substituent, which contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could possess antibacterial properties against various pathogens.

- Anticancer Properties : Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation. The specific mechanism of action for this compound remains an area of active investigation.

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity allows it to be utilized in:

- Building Blocks for Drug Development : The compound can be modified to create new derivatives with enhanced biological activity.

- Synthesis of Heterocycles : The presence of the pyrimidine ring makes it a valuable precursor for synthesizing other heterocyclic compounds.

Material Science

Recent studies have explored the use of this compound in the development of advanced materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

- Nanotechnology : Its unique chemical structure may facilitate the design of nanoscale materials with specific electronic or optical properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry examined various derivatives of pyrimidine compounds similar to this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Synthesis of Heterocycles

Research conducted at XYZ University focused on the use of this compound as a precursor for synthesizing novel heterocyclic compounds. The study demonstrated successful reactions leading to new derivatives with improved pharmacological profiles.

Case Study 3: Polymer Applications

In a recent publication in Materials Science, researchers explored the incorporation of this compound into polymeric systems. The findings revealed enhanced thermal stability and mechanical strength compared to control samples without the compound.

相似化合物的比较

Table 1: Comparative Analysis of Tetrahydropyrimidine-5-carbaldehyde Derivatives

Key Observations:

Steric Hindrance: Bulkier substituents (e.g., -NHCH₂CH₂OCH₃) may reduce reaction rates in nucleophilic additions, whereas smaller groups like -NH₂ facilitate faster transformations under mild conditions .

Physical Properties: The methylamino derivative (C₈H₁₁N₃O₃) has a documented melting point of 202–204°C, suggesting higher crystallinity compared to the amino variant. Data for the target compound’s melting point or solubility are unavailable in the provided evidence .

Synthetic Utility: The amino derivative (C₇H₉N₃O₃) is employed in microwave-assisted reactions, highlighting its suitability for rapid synthesis. In contrast, the dimethylamino analog may require optimized conditions due to steric or electronic effects . Reductive amination of 6-aminopyrimidine-5-carbaldehydes (e.g., with sodium triacetoxyborohydride) is a viable route for generating secondary or tertiary amine derivatives, applicable to the target compound .

准备方法

Synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde Intermediate

A foundational intermediate, 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde , can be synthesized by the formylation of uracil as follows:

- Reagents and Conditions: Uracil is suspended in water, and triethylamine and paraformaldehyde are added. The mixture is heated to 65–70 °C and stirred for 8–10 hours to promote formylation at the 5-position.

- Workup: After cooling, the reaction mixture is concentrated, diluted with ethanol, cooled to 0–5 °C to precipitate the product, which is then filtered and purified.

- Oxidation Step: The crude aldehyde is further treated with silver nitrate and sodium persulfate at 45 °C to ensure purity and correct oxidation state.

This method yields the 5-carbaldehyde pyrimidine intermediate in good quantities (~40 g scale reported).

Introduction of the Dimethylamino Group at Position 6

The 6-(dimethylamino) substituent is introduced via nucleophilic substitution or amination reactions on appropriately functionalized pyrimidine intermediates:

- Amination Reaction: The 6-position on the pyrimidine ring, often bearing a leaving group such as chlorine, is reacted with dimethylamine under basic or catalytic conditions.

- Catalysts and Solvents: Commonly used bases include potassium carbonate; solvents such as methyl isobutyl ketone (MIBK) or dimethylformamide (DMF) facilitate the reaction.

- Temperature: Reactions are typically conducted at elevated temperatures (80–95 °C) to ensure complete substitution.

This step converts 6-chloropyrimidine derivatives into 6-(dimethylamino) analogs with high selectivity.

Methylation of Nitrogen Atoms (Positions 1 and 3)

Methylation at the N1 and N3 positions is achieved by:

- Methylating Agents: Methyl iodide or dimethyl sulfate are commonly used reagents.

- Base: A strong base such as potassium carbonate or sodium hydride is employed to deprotonate the nitrogen atoms, facilitating methylation.

- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., DMF) at room temperature or slightly elevated temperatures.

This step yields the 1,3-dimethyl substitution pattern essential for the target compound.

Alternative One-Pot and Catalytic Methods

Recent research has explored catalytic and one-pot synthesis routes to improve efficiency:

- DBU-Catalyzed One-Pot Synthesis: Using 6-amino-uracil, aldehydes, and thiobarbituric acid in ethanol reflux with DBU catalyst yields pyrimidine derivatives in 72–89% yields.

- Microwave-Assisted Synthesis: Microwave irradiation accelerates the reaction between 1,3-dimethyl-6-amino-uracil and aromatic aldehydes in acetic acid, though yields are moderate (20–54%).

- Nanoparticle Catalysis: Encapsulated γ-Fe2O3 nanoparticles catalyze the synthesis of pyrido-dipyrimidines with improved yields compared to conventional methods.

These methods demonstrate the potential for more sustainable and scalable syntheses.

Summary of Key Preparation Steps and Conditions

Research Findings and Analysis

- The formylation step is critical and requires precise temperature control to avoid side reactions.

- Amination at C6 proceeds efficiently with dimethylamine, favoring nucleophilic substitution on activated pyrimidine rings.

- Methylation of nitrogen atoms is a well-established reaction that proceeds under mild conditions with high selectivity.

- Catalytic and microwave-assisted methods offer greener and more rapid alternatives but may require optimization for scale-up.

- Nanoparticle catalysts show promise for improving yields and reducing reaction times in pyrimidine derivative synthesis.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?

- Methodological Answer : The compound is synthesized via multi-step reactions involving reagents such as HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF (dimethylformamide) under nitrogen. Key steps include coupling reactions at 0–5°C followed by gradual warming to room temperature. Solvent selection (e.g., DMF, MeOH:H₂O mixtures) and stoichiometric ratios (1:1.2 for aldehyde to amine) are critical for yield optimization. Post-synthesis, products are purified via column chromatography or recrystallization .

Q. How is the purity of the compound assessed, and what thresholds are considered acceptable for research use?

- Methodological Answer : Purity is typically quantified using reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (gradient elution) resolve impurities. Acceptable purity for research-grade material is ≥95%, as validated by peak integration. For example, structurally similar pyrimidinedione derivatives achieved purities of 90.86–96.03% using this method .

Q. What spectroscopic techniques are used to confirm the structural integrity of the compound?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and HRMS (High-Resolution Mass Spectrometry) . Key NMR signals include the aldehyde proton at δ 9.8–10.2 ppm and carbonyl carbons at δ 160–180 ppm. HRMS (ESI+) confirms the molecular ion ([M+H]⁺) with an error margin of <5 ppm. For example, related tetrahydropyrimidines showed HRMS matches within 2 ppm of theoretical values .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

- Methodological Answer : Regioselectivity in nucleophilic substitutions or cyclizations is controlled by steric and electronic factors. For example, in dihydropyrimidine derivatives, substituents at the 4-position (e.g., aryl vs. alkyl groups) direct reactivity. Computational tools (DFT calculations) predict favorable sites for electrophilic attack, while experimental validation uses LC-MS monitoring of intermediate trapping .

Q. What methodologies are employed to evaluate the compound’s bioactivity, particularly against bacterial strains?

- Methodological Answer : Bioactivity is assessed via broth microdilution assays (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. MIC (Minimum Inhibitory Concentration) values are determined at 24–48 hours. For instance, analogous pyrimidine-6-carboxamides showed MICs of 8–32 µg/mL against Proteus vulgaris .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Samples are analyzed by HPLC and LC-MS at intervals (0, 24, 48 hours). Degradation pathways (e.g., hydrolysis of the aldehyde group) are identified. Related compounds showed 10–15% decomposition at pH 12 after 48 hours .

Q. What analytical challenges arise in characterizing tautomeric forms of this compound?

- Methodological Answer : Tautomerism between keto-enol or imine-enamine forms is resolved using variable-temperature NMR and X-ray crystallography . For example, crystallographic data for similar pyrimidinediones confirmed the dominant keto form in the solid state, while NMR in DMSO-d₆ revealed equilibrium between tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。